molecular formula C16H29N3O2 B5591674 5-(1-piperidinyl)-4-(1-piperidinylmethyl)-2,3-pentanedione 2-oxime

5-(1-piperidinyl)-4-(1-piperidinylmethyl)-2,3-pentanedione 2-oxime

Cat. No. B5591674
M. Wt: 295.42 g/mol
InChI Key: DIOOSUUGLJQHEO-SAPNQHFASA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(1-piperidinyl)-4-(1-piperidinylmethyl)-2,3-pentanedione 2-oxime often involves multi-step reactions starting from piperidine or its derivatives. For instance, the synthesis of related piperidin-4-one oxime compounds can involve the Mannich reaction, substitution reactions, and the oximation of ketones. These methodologies highlight the versatility of piperidine as a scaffold for further chemical modification and the importance of oxime formation in the synthesis of complex nitrogen-containing compounds (Karthik et al., 2021).

Molecular Structure Analysis

Structural analysis of related compounds demonstrates the piperidine ring's tendency to adopt a chair conformation, which is crucial for understanding the spatial arrangement and reactivity of such molecules. Crystal structure analysis using X-ray diffraction confirms these conformations and provides detailed insight into molecular geometry, bond lengths, and angles, which are essential for predicting the behavior of these compounds in various chemical environments (C. S. Karthik et al., 2021).

Chemical Reactions and Properties

Piperidin-4-one oximes and their derivatives participate in a range of chemical reactions, including cyclocondensation, Mannich reactions, and substitution reactions. These reactions are influenced by the piperidine ring's conformation and the oxime group's positioning, which can dictate the compound's reactivity towards nucleophiles and electrophiles. For example, the oximation of ketones to form piperidin-4-one oximes illustrates the functional group interconversion central to modifying the compound's chemical properties (Andrisano et al., 1974).

Scientific Research Applications

Reductive Synthesis and Catalytic Methods

  • Research on the synthesis of N-Arylpiperidines from primary amines and glutaraldehyde highlights the construction of the piperidine ring, demonstrating the compound's relevance in synthetic chemistry for producing piperidine derivatives with potential pharmaceutical applications (Verardo et al., 1991).
  • Studies on the catalytic methods for converting unsaturated oximes to piperidines underline the compound's utility in synthesizing important structural components for numerous pharmaceuticals (Romanov-Michailidis et al., 2015).

Antimicrobial Applications

  • Synthesis and evaluation of substituted piperidin-4-one oxime ethers reveal their significant in vitro antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Ramalingan, Park, & Kabilan, 2006).
  • The creation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their characterized antimicrobial activity against pathogenic strains suggest the importance of piperidine derivatives in pharmaceutical research for new treatments (Mallesha & Mohana, 2014).

Structural and Conformational Studies

  • Crystallographic studies on piperidin-4-one derivatives, such as the analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, provide insights into their molecular structure, which is crucial for understanding their chemical behavior and interaction with biological targets (Xue Si-jia, 2011).
  • Conformational study of some 3t, 5t-Dimethyl -N-nitroso-2r, 6c-diarylpiperidin-4-one oximes using NMR spectra further emphasizes the significance of structural analysis in designing compounds with desired biological activities (Muthukumaran et al., 2019).

properties

IUPAC Name

(4E)-4-hydroxyimino-1-piperidin-1-yl-2-(piperidin-1-ylmethyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-14(17-21)16(20)15(12-18-8-4-2-5-9-18)13-19-10-6-3-7-11-19/h15,21H,2-13H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOOSUUGLJQHEO-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)C(CN1CCCCC1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)C(CN1CCCCC1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7971996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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